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molecular formula C22H20O4 B1603806 Benzyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 91203-74-6

Benzyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No. B1603806
M. Wt: 348.4 g/mol
InChI Key: GVQOQZKAFPIVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754240B2

Procedure details

Benzyl 4-(benzyloxy)-3-methoxybenzoate (78 g) was mixed with dichloromethane (580 ml), water (72 ml) and glacial acetic acid (288 ml). The mixture was cooled to 10° C. Concentrated sulfuric acid (108 ml) was added in a controlled manner maintaining the temperature of the reaction mixture below 25° C. Concentrated nitric acid (17.5 ml) was then added keeping the temperature of the reaction mixture below 20° C. The reaction mixture was then stirred at 20° C. for 23 hours. The lower aqueous layer was removed and the organic layer was washed with water (290 ml). The organic layer was separated and distilled to 270 ml at atmospheric pressure. Isopropanol (750 ml) was added to the reaction mixture at 45° C. The reaction mixture was then heated to 40° C. and stirred at this temperature for 15 minutes. The resulting suspension was then cooled to 20° C., then to 5° C. and held at this temperature for one hour. The product (benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate) was isolated by filtration, washed with isopropanol (200 ml) and dried at less than 25° C. Yield: 78.4 g, 89.6%;
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[CH:11][C:10]=1[O:25][CH3:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCCl.S(=O)(=O)(O)O.[N+:35]([O-])([OH:37])=[O:36]>C(O)(=O)C.O>[CH2:1]([O:8][C:9]1[C:10]([O:25][CH3:26])=[CH:11][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:14])=[C:23]([N+:35]([O-:37])=[O:36])[CH:24]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OCC2=CC=CC=C2)C=C1)OC
Name
Quantity
580 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
288 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
72 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
108 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
17.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 20° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature of the reaction mixture below 25° C
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 20° C
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with water (290 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled to 270 ml at atmospheric pressure
ADDITION
Type
ADDITION
Details
Isopropanol (750 ml) was added to the reaction mixture at 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was then cooled to 20° C.
WAIT
Type
WAIT
Details
to 5° C. and held at this temperature for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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